molecular formula C7H3ClFNO B15311063 1-Chloro-4-fluoro-2-isocyanatobenzene

1-Chloro-4-fluoro-2-isocyanatobenzene

Cat. No.: B15311063
M. Wt: 171.55 g/mol
InChI Key: GJNYVFQUUFVOCW-UHFFFAOYSA-N
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Description

1-Chloro-4-fluoro-2-isocyanatobenzene is an aromatic organic compound with the molecular formula C7H3ClFNCO. It is characterized by the presence of a chlorine atom, a fluorine atom, and an isocyanate group attached to a benzene ring. This compound is used in various chemical synthesis processes and has applications in multiple scientific fields .

Preparation Methods

1-Chloro-4-fluoro-2-isocyanatobenzene can be synthesized through several methods. One common synthetic route involves the reaction of 1-chloro-4-fluoro-2-nitrobenzene with phosgene, followed by the reduction of the resulting intermediate . The reaction conditions typically include the use of solvents such as dichloromethane and catalysts like triethylamine. Industrial production methods may involve large-scale reactions under controlled temperatures and pressures to ensure high yield and purity .

Chemical Reactions Analysis

1-Chloro-4-fluoro-2-isocyanatobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include amines, alcohols, and water, under conditions such as room temperature or slightly elevated temperatures. Major products formed from these reactions include ureas, carbamates, and amines .

Mechanism of Action

The mechanism of action of 1-Chloro-4-fluoro-2-isocyanatobenzene involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and reacts readily with nucleophilic species such as amines and alcohols. This reactivity is utilized in various chemical synthesis processes to form ureas and carbamates . The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules .

Properties

Molecular Formula

C7H3ClFNO

Molecular Weight

171.55 g/mol

IUPAC Name

1-chloro-4-fluoro-2-isocyanatobenzene

InChI

InChI=1S/C7H3ClFNO/c8-6-2-1-5(9)3-7(6)10-4-11/h1-3H

InChI Key

GJNYVFQUUFVOCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)N=C=O)Cl

Origin of Product

United States

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